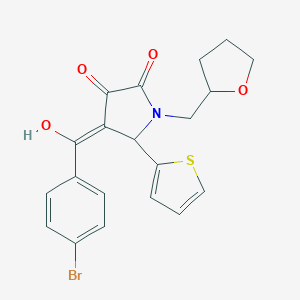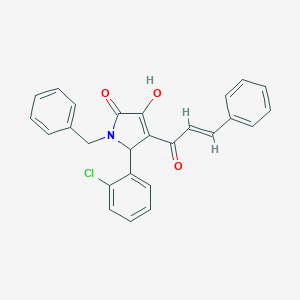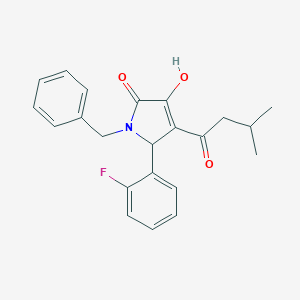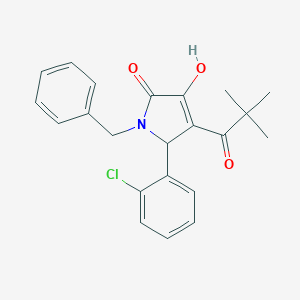
4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has shown potential in various applications, including drug discovery, cancer research, and material science. In
作用機序
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one varies depending on the application. In cancer research, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one vary depending on the application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, which inhibits the growth of cancer cells. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain and improves cognitive function.
実験室実験の利点と制限
One of the significant advantages of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is its potential in various scientific research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain applications.
将来の方向性
There are several future directions for 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential directions is in drug discovery, where this compound can be further explored as a potential treatment for cancer and Alzheimer's disease. Additionally, this compound can be used as a building block for the synthesis of new materials in material science. Further research can also be conducted to improve the solubility of this compound in water, which can expand its applications in various scientific research fields.
Conclusion:
4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential in various scientific research applications. This compound has unique properties that make it a valuable tool in drug discovery, cancer research, and material science. Further research can be conducted to explore the potential of this compound in various scientific research fields.
合成法
The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-thiophenecarboxylic acid with ethyl acetoacetate to form 5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. The intermediate product is then reacted with 4-bromobenzoyl chloride to form 4-(4-bromobenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. The final step involves the reaction of the intermediate product with tetrahydro-2-furanylmethyl bromide to form 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential in various scientific research applications. One of the significant applications is in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also shown potential in treating Alzheimer's disease by inhibiting the activity of acetylcholinesterase. Additionally, this compound has shown potential in material science, where it can be used as a building block for the synthesis of new materials.
特性
分子式 |
C20H18BrNO4S |
|---|---|
分子量 |
448.3 g/mol |
IUPAC名 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18BrNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h2,4-8,10,14,17,23H,1,3,9,11H2/b18-16- |
InChIキー |
JIMRYLASCVKLIY-VLGSPTGOSA-N |
異性体SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC=CS4 |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CS4 |
正規SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)

![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)



